Naphthalene-1,5-dicarbaldehyde Naphthalene-1,5-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 70848-82-7
VCID: VC3769433
InChI: InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H
SMILES: C1=CC(=C2C=CC=C(C2=C1)C=O)C=O
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol

Naphthalene-1,5-dicarbaldehyde

CAS No.: 70848-82-7

Cat. No.: VC3769433

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-1,5-dicarbaldehyde - 70848-82-7

Specification

CAS No. 70848-82-7
Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
IUPAC Name naphthalene-1,5-dicarbaldehyde
Standard InChI InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H
Standard InChI Key YAELIZGEEWGECG-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CC=C(C2=C1)C=O)C=O
Canonical SMILES C1=CC(=C2C=CC=C(C2=C1)C=O)C=O

Introduction

Chemical Identity and Fundamental Properties

Naphthalene-1,5-dicarbaldehyde belongs to the class of naphthalene dicarboxaldehydes, with the molecular formula C12H8O2\text{C}_{12}\text{H}_{8}\text{O}_{2} and a molecular weight of 184.19 g/mol . Its structure consists of a fused bicyclic aromatic system functionalized with two aldehyde groups at the 1- and 5-positions (Figure 1). The compound’s IUPAC name, naphthalene-1,5-dicarbaldehyde, reflects this substitution pattern, while alternative synonyms include 1,5-diformylnaphthalene and naphthalin-1,5-dialdehyd .

Table 1: Key physicochemical properties of naphthalene-1,5-dicarbaldehyde

PropertyValueSource
Molecular FormulaC12H8O2\text{C}_{12}\text{H}_{8}\text{O}_{2}
Molecular Weight184.191 g/mol
CAS Number7141-15-3
DensityN/A
Boiling PointN/A
Melting PointN/A
Exact Mass184.052 g/mol

Despite its utility, experimental data for physical properties such as melting point, boiling point, and density remain unreported in accessible literature . This gap underscores the need for further characterization efforts.

Synthesis and Manufacturing Strategies

The synthesis of naphthalene-1,5-dicarbaldehyde primarily involves the oxidation of 1,5-naphthalenedimethanol. A high-yield route (82%) employs pyridinium chlorochromate (PCC) in dichloromethane under reflux conditions . The reaction proceeds via the oxidation of primary alcohol groups to aldehydes, retaining the naphthalene backbone’s integrity (Equation 1):

1,5-NaphthalenedimethanolDCM, refluxPCCNaphthalene-1,5-dicarbaldehyde+byproducts[6]\text{1,5-Naphthalenedimethanol} \xrightarrow[\text{DCM, reflux}]{\text{PCC}} \text{Naphthalene-1,5-dicarbaldehyde} + \text{byproducts} \quad[6]

Alternative pathways, such as the oxidation of 1,5-dimethylnaphthalene or formylation reactions, remain unexplored in the literature. The reliance on PCC highlights the compound’s sensitivity to harsh oxidizing agents, necessitating careful control of reaction conditions to prevent over-oxidation to carboxylic acids .

Structural and Spectroscopic Characterization

The planar naphthalene core and electron-withdrawing aldehyde groups confer distinct spectroscopic signatures. While experimental data for naphthalene-1,5-dicarbaldehyde’s NMR or IR spectra are absent, comparisons to analogous compounds suggest:

  • 1H^1\text{H} NMR: Downfield shifts for aldehyde protons (~9.5–10.5 ppm) and aromatic protons influenced by substituent effects .

  • IR Spectroscopy: Strong stretching vibrations for carbonyl groups (~1700 cm1^{-1}) .

Reactivity and Functionalization Pathways

The bifunctional nature of naphthalene-1,5-dicarbaldehyde enables diverse chemical transformations:

Condensation Reactions

Aldehyde groups participate in Schiff base formation with primary amines, yielding imine-linked frameworks. This reactivity is exploited in synthesizing covalent organic frameworks (COFs), though direct evidence for naphthalene-1,5-dicarbaldehyde’s use in COFs remains limited .

Oxidation and Reduction

  • Oxidation: Under strong conditions, aldehydes may oxidize to carboxylic acids, producing naphthalene-1,5-dicarboxylic acid (CAS 7315-96-0) .

  • Reduction: Sodium borohydride reduces aldehydes to alcohols, regenerating 1,5-naphthalenedimethanol .

Electrophilic Substitution

The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at positions activated by the electron-withdrawing aldehyde groups. Regioselectivity patterns remain underexplored but may parallel those of 1,5-disubstituted naphthalenes .

Applications in Materials Science and Drug Development

While direct applications of naphthalene-1,5-dicarbaldehyde are sparsely documented, its derivatives and structural analogs demonstrate significant potential:

Covalent Organic Frameworks (COFs)

The dihydroxy derivative 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde (CAS 7235-47-4) serves as a linker in COFs for drug delivery systems . These frameworks leverage reversible imine bonding to encapsulate therapeutic agents, suggesting that the parent aldehyde could similarly contribute to porous materials design .

Liquid-Crystalline Materials

1,5-Disubstituted naphthalenes, such as 1,5-dimethoxynaphthalene dicarboxylic acid derivatives, exhibit liquid-crystalline behavior with mesomorphic ranges sensitive to substituent identity . By extension, naphthalene-1,5-dicarbaldehyde may serve as a precursor for mesogens, though experimental validation is required .

Fluorescent Probes

Aldehyde-functionalized naphthalenes are precursors to fluorophores via condensation with amine-containing dyes. For example, 2,6-dihydroxynaphthalene-1,5-dicarbaldehyde derivatives show promise in bioimaging, hinting at unexplored opportunities for the parent compound .

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